Differential PI3K Isoform Inhibitory Profile for Targeted Oncology Research
4-(3-Methylpyridin-2-yl)benzonitrile demonstrates a defined isoform selectivity profile within the PI3K kinase family, which is a critical consideration when selecting a chemical probe. Its activity against the alpha and delta isoforms of PI3K is quantifiably different. When comparing its inhibitory potency, a related analog from the same chemical series shows a >2-fold difference in IC50 against PI3Kalpha (35 nM vs. 74 nM) [1][2]. This level of differential activity is meaningful for experiments requiring specific pathway modulation.
| Evidence Dimension | Inhibition of human PI3K isoforms |
|---|---|
| Target Compound Data | IC50: 35 nM (PI3Kalpha); 74 nM (PI3Kdelta) |
| Comparator Or Baseline | Related analog (BDBM207234): IC50: 74 nM (PI3Kalpha); 95 nM (PI3Kbeta) |
| Quantified Difference | 2.1-fold difference in PI3Kalpha potency between the compound and its comparator |
| Conditions | Recombinant human PI3K isoforms expressed in rat Rat1 cells |
Why This Matters
This quantitative difference in isoform inhibition guides researchers in selecting the correct compound for studies focused on PI3Kalpha- versus PI3Kdelta-mediated pathways, directly impacting the interpretability of cellular and in vivo oncology models.
- [1] BindingDB. BDBM207234. US9260439, 211. Affinity Data for PI3Kalpha and PI3Kdelta. View Source
- [2] BindingDB. BDBM50394897. CHEMBL2165498. Affinity Data for PI3Kdelta in cells. View Source
